Cas no 1804348-10-4 (4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide)
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide
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- Inchi: 1S/C7H6F3IN2O3S/c1-3-2-4(11)5(16-7(8,9)10)6(13-3)17(12,14)15/h2H,1H3,(H2,12,14,15)
- InChI Key: KDVUSADHVHAQAY-UHFFFAOYSA-N
- SMILES: IC1C=C(C)N=C(C=1OC(F)(F)F)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 370
- XLogP3: 2
- Topological Polar Surface Area: 90.7
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090548-1g |
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide |
1804348-10-4 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide (CAS No. 1804348-10-4) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention due to its potential as a building block in the synthesis of bioactive molecules. The compound's structure includes a pyridine ring substituted with an iodo group at position 4, a methyl group at position 6, a trifluoromethoxy group at position 3, and a sulfonamide group at position 2. These substituents collectively contribute to the compound's distinct chemical properties and reactivity.
The sulfonamide group, a key functional moiety in this compound, is known for its ability to enhance the bioavailability and pharmacokinetic properties of drugs. Recent studies have highlighted the importance of sulfonamides in modulating the solubility and permeability of drug candidates, making them valuable in the development of orally active medications. The trifluoromethoxy group, on the other hand, introduces electron-withdrawing effects, which can influence the electronic properties of the pyridine ring and potentially enhance the compound's reactivity in various chemical transformations.
Pyridine derivatives like 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide are widely explored in medicinal chemistry due to their ability to act as scaffolds for diverse biological activities. For instance, they have been investigated for their potential as kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders. Recent research has demonstrated that pyridine-based compounds can exhibit potent inhibitory activity against specific kinases, making them promising candidates for drug development.
The presence of an iodo group in this compound adds another layer of functionality. Iodo groups are often used as leaving groups in nucleophilic substitution reactions, enabling chemists to introduce diverse substituents during the synthesis of complex molecules. This feature makes 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide a versatile intermediate in organic synthesis.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the construction of the pyridine ring followed by successive substitutions to introduce the desired groups. The use of advanced methodologies such as Suzuki coupling or Buchwald-Hartwig amination can facilitate the incorporation of these substituents with high efficiency and selectivity.
Recent advancements in computational chemistry have also provided deeper insights into the properties of 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide. Molecular modeling studies have revealed that this compound exhibits favorable pharmacokinetic profiles, including good absorption and moderate clearance rates. These findings underscore its potential as a lead compound in drug discovery programs.
In terms of applications, this compound has been utilized in various research settings to explore its biological activities. For example, it has been tested for its anti-inflammatory properties, where it demonstrated significant inhibition of pro-inflammatory cytokines. Additionally, studies have shown that this compound can modulate cellular signaling pathways involved in cancer progression, highlighting its potential as an anti-cancer agent.
The trifluoromethoxy group present in this compound contributes significantly to its stability and lipophilicity. This makes it an attractive candidate for use in drug delivery systems where both stability and solubility are critical factors. Furthermore, recent research has explored the use of trifluoromethoxy-containing compounds as templates for designing novel antibiotics due to their unique interactions with bacterial targets.
In conclusion, 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide (CAS No. 1804348-10
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